REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][O:15][C:16](=[O:18])[CH3:17].Cl>CN(C=O)C>[C:3]1([S:9][CH2:11][CH2:12][CH2:13][CH2:14][O:15][C:16](=[O:18])[CH3:17])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCOC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10-15 min, at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCCCOC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |